1-Acetoacetyl-4-Methylpiperidine
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Overview
Description
1-Acetoacetyl-4-Methylpiperidine is an organic compound with the molecular formula C10H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoacetyl-4-Methylpiperidine can be synthesized through various methods. One common approach involves the acetoacetylation of 4-methylpiperidine. This reaction typically requires acetoacetic ester and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale acetoacetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Acetoacetyl-4-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
1-Acetoacetyl-4-Methylpiperidine has diverse applications in scientific
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H17NO2/c1-8-3-5-11(6-4-8)10(13)7-9(2)12/h8H,3-7H2,1-2H3 |
InChI Key |
AAGZUVHKIKECLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC(=O)C |
Origin of Product |
United States |
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